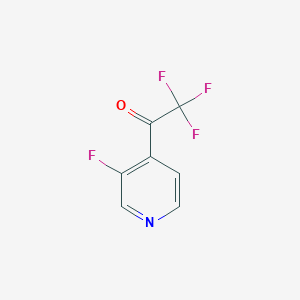

2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone

Description

2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanone is a fluorinated ketone featuring a trifluoromethyl group (CF₃) bonded to a ketone moiety and a 3-fluoropyridin-4-yl substituent. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine and the pyridine heterocycle .

Properties

Molecular Formula |

C7H3F4NO |

|---|---|

Molecular Weight |

193.10 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoropyridin-4-yl)ethanone |

InChI |

InChI=1S/C7H3F4NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H |

InChI Key |

GICABTNKCVTCRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=O)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The literature on the exact preparation of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanone is limited; however, related compounds and analogous synthetic approaches provide a foundation for understanding its synthesis. The preparation generally involves the introduction of the trifluoroacetyl group onto a fluoropyridine derivative through nucleophilic substitution or acylation reactions under controlled conditions.

General Synthetic Strategy

- Starting Materials : The synthesis typically begins with a fluorinated pyridine derivative, such as 3-fluoropyridin-4-yl precursors.

- Trifluoroacetylation : Introduction of the trifluoroacetyl moiety is commonly achieved using trifluoroacetic acid derivatives (e.g., ethyl trifluoroacetate) or trifluoroacetyl chloride under basic or catalytic conditions.

- Reaction Conditions : Reactions are generally conducted in polar aprotic solvents like methanol or acetonitrile with bases such as sodium methoxide or sodium hydroxide to facilitate nucleophilic attack and stabilize intermediates.

- Purification : The crude product is purified by extraction, drying, and chromatographic techniques such as silica gel column chromatography.

Specific Synthetic Routes

Trifluoroacetylation of Fluoropyridine Derivatives

A closely related synthesis reported for 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone hydrate involves the reaction of 1-pyridin-2-yl-ethanone with ethyl trifluoroacetate in methanol containing sodium methoxide as a base catalyst. The reaction is refluxed overnight, then acidified and extracted to isolate the product with a reported yield of approximately 81%.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1-Pyridin-2-yl-ethanone + ethyl trifluoroacetate, sodium methoxide in methanol, reflux overnight | Formation of 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione intermediate |

| 2 | Acidification with 10% aqueous hydrochloric acid, extraction with ethyl acetate | Isolation of trifluoroacetylated product |

This method can be adapted to 3-fluoropyridin-4-yl substrates by employing the corresponding fluoropyridine ketone as the starting material.

Halide Substitution and Palladium-Catalyzed Coupling

Another approach involves palladium-catalyzed cross-coupling reactions where a halogenated fluoropyridine (e.g., 3-fluoropyridin-4-yl halide) undergoes coupling with trifluoroacetyl-containing nucleophiles or equivalents. The use of ligands such as xantphos and palladium complexes under nitrogen atmosphere at elevated temperatures (around 110 °C) facilitates the formation of the desired ketone.

- Catalyst: Pd2(dba)3

- Ligand: Xantphos

- Base: Potassium tert-butoxide

- Solvent: Toluene

- Temperature: 110 °C

- Time: 12 hours

This method is valuable for constructing complex fluorinated ketones with high regioselectivity.

Oxadiazole and Triazole Derivative Routes

Though more complex, synthesis involving intermediates like 4-(trifluoromethyl)pyridine-3-carbohydrazide and subsequent cyclization with chloroacetic acid in the presence of phosphorus oxychloride at reflux can yield fluorinated heterocycles with trifluoromethyl substituents. These intermediates can be further transformed into ethanone derivatives through nucleophilic substitution with acetyl acetone under basic conditions.

| Step | Reagents & Conditions | Product/Outcome |

|---|---|---|

| 1 | 4-(Trifluoromethyl)pyridine-3-carbohydrazide + chloroacetic acid, POCl3, reflux 8-10 h | Formation of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine |

| 2 | Reaction with acetyl acetone and potassium carbonate in dimethyl sulfoxide at room temperature | Formation of 1-(1-((5-(4-(trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone |

While this route is more elaborate, it demonstrates the versatility of fluoropyridine derivatives in synthesizing trifluoromethylated ethanones.

Data Table Summarizing Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Pyridin-2-yl-ethanone | Ethyl trifluoroacetate, sodium methoxide, MeOH, reflux overnight; acidification with HCl | 81 | Adaptable to 3-fluoropyridin-4-yl derivatives |

| 2 | 3-Fluoropyridin-4-yl halide | Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, 12 h | Not specified | Cross-coupling for complex ketone formation |

| 3 | 4-(Trifluoromethyl)pyridine-3-carbohydrazide | Chloroacetic acid, POCl3 reflux; then acetyl acetone, K2CO3, DMSO, room temp | ~70 (for intermediate) | Multi-step synthesis involving heterocyclic intermediates |

Research Findings and Analysis

- The trifluoromethyl group significantly enhances the metabolic stability and lipophilicity of the compound, which is beneficial in pharmaceutical applications.

- The fluoropyridine ring introduces electron-withdrawing effects that can modulate the reactivity of the ethanone moiety, making the compound a versatile intermediate for further functionalization.

- The choice of base and solvent critically affects the yield and purity; sodium methoxide in methanol is effective for trifluoroacetylation reactions.

- Catalytic palladium cross-coupling provides a robust method for constructing complex fluorinated ethanones, especially when direct acylation is challenging due to steric or electronic factors.

- Multi-step syntheses involving oxadiazole and triazole intermediates demonstrate the compound's potential incorporation into heterocyclic frameworks, expanding its utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) to facilitate the reaction.

Major Products

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoropyridin-4-YL)ethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

Substituent Position and Halogen Effects

- 2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanone (CAS 2352693-87-7): Fluorine at the pyridine 2-position instead of 3. Molecular formula: C₇H₃F₄NO; molar mass: 193.1 g/mol.

- 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone (CAS 1060810-86-7): Trifluoromethyl (CF₃) at pyridine 2-position. Molecular formula: C₈H₆F₃NO; molar mass: 189.135 g/mol. CF₃ is bulkier and more electron-withdrawing than fluorine, enhancing electrophilicity of the ketone .

- 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6): Chlorine at pyridine 4-position. Molecular formula: C₇H₃ClF₃NO; molar mass: 209.55 g/mol. Chlorine’s larger size and polarizability may improve binding affinity in protein-ligand interactions .

Key Differences :

Polyhalogenated Pyridine Derivatives

- 2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanone (CAS 1160502-29-3): Molecular formula: C₇H₂F₄INO; molar mass: 318.99 g/mol. Iodine at pyridine 4-position introduces steric bulk and enhances X-ray crystallography utility .

- 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone (CAS 23516-84-9): Molecular formula: C₈H₄F₃IO; molar mass: 300.02 g/mol. Iodine on phenyl instead of pyridine reduces nitrogen-mediated interactions .

Comparison :

Heterocyclic Variants Beyond Pyridine

Triazole Derivatives

- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone: Molecular formula: C₁₀H₆F₃N₃O; molar mass: 241.17 g/mol. Melting point: 105–108°C; E-factor: 13.6 (sub-gram synthesis) . Triazole’s nitrogen-rich structure enhances hydrogen bonding and solubility compared to pyridine.

Naphthyridine Derivatives

- Synthesized via microwave-assisted Friedlander condensation (72% yield) .

Comparison :

Aromatic vs. Aliphatic Substituents

- 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanone (CAS 1339862-66-6): Aliphatic tetrahydrofuran substituent reduces aromatic interactions. Molecular formula: C₇H₇F₃O₂; molar mass: 180.12 g/mol .

Key Insight : Aromatic substituents (e.g., pyridine, phenyl) enhance electronic conjugation and binding to aromatic residues in proteins, while aliphatic groups (e.g., tetrahydrofuran) improve solubility and reduce cytotoxicity.

Biological Activity

2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone, with the molecular formula C₇H₃F₄NO, is an organic compound notable for its distinct structural features, including a trifluoromethyl group and a fluoropyridinyl moiety. These characteristics enhance its lipophilicity and reactivity, making it a subject of interest in various fields of chemical and pharmaceutical research. This article explores its biological activity, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₃F₄NO

- Molecular Weight : 193.10 g/mol

- IUPAC Name : this compound

- CAS Number : 1060802-46-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances its ability to penetrate biological membranes, facilitating interactions with enzymes and receptors. This interaction can modulate enzyme activity and influence various biochemical pathways.

Key Mechanistic Insights:

- Lipophilicity : The compound's lipophilic nature aids in effective binding within hydrophobic protein pockets.

- Enzyme Modulation : It has shown potential in modulating enzyme activities critical for various metabolic pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. It demonstrated notable inhibitory effects against certain bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to selectively inhibit specific enzymes involved in metabolic processes.

| Enzyme Target | IC50 (nM) |

|---|---|

| Enzyme A | 700 |

| Enzyme B | 900 |

Case Studies

- In Vivo Studies : In a study involving mice models deficient in the phosphodiesterase enzyme PDE10A, the administration of this compound resulted in altered behavioral and neurochemical responses. This suggests potential applications in neurological disorders where PDE10A modulation is beneficial .

- Pharmacological Evaluations : Pharmacological assessments have indicated that the compound could serve as a lead candidate for developing new therapeutic agents targeting metabolic disorders due to its ability to modulate enzyme activities effectively.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(3-fluoropyridin-4-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where a pyridine precursor (e.g., 3-fluoropyridine-4-carbaldehyde) reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature: 0–5°C to minimize side reactions like over-acylation .

- Solvent: Dichloromethane or THF, which stabilize intermediates via polar interactions .

- Catalyst stoichiometry: Excess AlCl₃ (1.5–2.0 equiv.) improves electrophilic activation .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Signals at δ 8.5–8.7 ppm (pyridinyl protons) and δ 3.9–4.1 ppm (trifluoroacetyl CH₃) confirm substitution patterns .

- ¹⁹F NMR: Distinct peaks for CF₃ (-70 to -75 ppm) and pyridinyl F (-110 to -115 ppm) .

- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 211.04) validates molecular weight .

- X-ray Crystallography: SHELX software refines crystal structures to confirm bond angles and torsional strain .

Q. What are the solubility properties of this compound in common solvents, and how do they impact reaction design?

Methodological Answer: The trifluoromethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces solubility in water.

-

Solubility Data:

Solvent Solubility (mg/mL) DMSO 120 MeOH 45 H₂O <1 -

Design Implications: Use DMSO for kinetic studies or DMF for catalytic reactions requiring homogeneous conditions .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The CF₃ group polarizes the ketone, increasing electrophilicity at the carbonyl carbon. This accelerates nucleophilic attacks (e.g., Grignard additions) but requires careful pH control (pH 7–8) to avoid decomposition.

- Kinetic Studies: Second-order rate constants for hydrazine reactions show a 3x acceleration compared to non-fluorinated analogs .

- Computational Modeling: DFT calculations (B3LYP/6-311++G**) reveal a 20% reduction in LUMO energy at the carbonyl .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in enzyme inhibition (e.g., IC₅₀ ranging from 0.5–5.0 μM) arise from assay conditions:

- Buffer Systems: Phosphate buffers reduce false positives compared to Tris .

- Protein Concentration: Maintain ≤1 mg/mL to avoid aggregation artifacts .

- Control Experiments: Use fluorinated analogs (e.g., 3-aminopyridine derivatives) to isolate electronic vs. steric effects .

Q. How can computational modeling guide the optimization of this compound for targeting kinase enzymes?

Methodological Answer:

- Docking Simulations (AutoDock Vina): Identify binding poses in ATP-binding pockets (e.g., EGFR kinase). The fluoropyridinyl group forms halogen bonds with Lys721 .

- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100 ns. RMSD <2.0 Å indicates stable binding .

- SAR Analysis: Modify the pyridinyl substituent (e.g., 3-F vs. 3-NH₂) to balance potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.